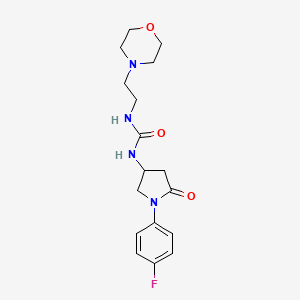![molecular formula C22H16BrN5O2S B2677789 N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-15-0](/img/structure/B2677789.png)
N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C22H16BrN5O2S . It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which have been reported to have various applications in drug design .
Molecular Structure Analysis
The molecular structure of “N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” consists of a benzyl group, a bromophenyl sulfonyl group, and a triazoloquinazolin-5-amine group . The exact 3D conformer is not provided in the search results.Physical And Chemical Properties Analysis
“N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” has a molecular weight of 494.364 Da . Other physical and chemical properties are not directly available from the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on the synthesis of triazoloquinazolinones and their derivatives highlights innovative methods to create these compounds. For example, Heras et al. (2003) demonstrated a synthetic sequence involving alkylation, reaction with p-nitrophenyl chloroformate, and condensation steps to produce triazoloquinazolinones with good overall yields. This research underscores the versatility of triazoloquinazolinone frameworks in medicinal chemistry, paving the way for the development of new pharmaceutical agents (Heras, Font, Linden, & Villalgordo, 2003).
Antihistaminic Activity
Alagarsamy et al. (2008) explored the antihistaminic potential of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, discovering compounds that significantly protected animals from histamine-induced bronchospasm. This study demonstrates the therapeutic promise of triazoloquinazolinones in treating allergic reactions and potentially asthma (Alagarsamy, Shankar, & Murugesan, 2008).
Antimicrobial and Nematicidal Properties
The search for new antimicrobial and nematicidal agents led to the development of triazoloquinazolinone derivatives with significant activity against various bacterial and fungal strains, as well as nematodes. Sanjeeva Reddy, Rajesh Kumar, and Sunitha (2016) synthesized a series of these compounds, showcasing their potential in addressing drug-resistant infections and agricultural pests (Sanjeeva Reddy, Rajesh Kumar, & Sunitha, 2016).
Antitumoral Agents
Wu, Zhang, and Li (2013) reported the synthesis of benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones, revealing potent antitumoral properties. Their work contributes to the ongoing search for new cancer therapies, highlighting the potential of triazoloquinazolinones in oncology (Wu, Zhang, & Li, 2013).
Antiviral Activity
Novel quinazolin-4(3H)-ones were synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses by Selvam et al. (2007). Their findings indicate the potential of these compounds in the development of new antiviral drugs, especially against influenza and other viral pathogens (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2S/c23-16-10-12-17(13-11-16)31(29,30)22-21-25-20(24-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)28(21)27-26-22/h1-13H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVMEMHPWXJVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,6-Dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylic acid](/img/structure/B2677707.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)



![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
![1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2677721.png)
![3,4,5-trimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2677723.png)
![(3Ar,6aS)-3a-(morpholin-4-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2677724.png)

